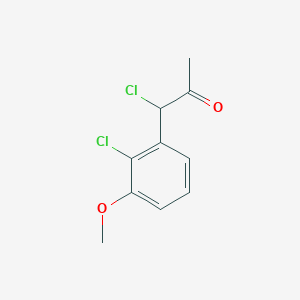

1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one

Description

1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a 2-chloro-3-methoxyphenyl substituent. Its substitution pattern—two chlorine atoms and a methoxy group on the phenyl ring—likely confers distinct electronic and steric properties compared to simpler derivatives.

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

1-chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H10Cl2O2/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3 |

InChI Key |

DMLAQICXCAUPQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)OC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-methoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium methoxide, potassium cyanide, and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: The compound is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Structure : Features a hydrazinylidene group linked to a 4-methoxyphenyl ring.

- Key Differences : The absence of a second chlorine atom and the para-methoxy substitution alter electronic properties. The compound adopts a planar conformation with intermolecular N–H⋯O hydrogen bonding, forming chains in the crystal lattice .

- Synthesis: Prepared via diazonium chloride coupling with methyl 2-chloro-3-oxobutanoate .

(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

- Structure: A propenone derivative with 2-chlorophenyl and 3-methoxyphenyl groups.

- Key Differences : The α,β-unsaturated ketone backbone introduces conjugation, enhancing NLO activity. The absence of a second chlorine reduces steric hindrance compared to the target compound .

1-(5-Chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxypropane

- Structure : Epoxypropane derivative with hydroxyl and chloro substituents.

- Key Differences : The epoxy ring introduces strain and reactivity for nucleophilic attack, differing from the propan-2-one core .

1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one (CAS: 97132-58-6)

Physicochemical Properties

Biological Activity

1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one is an organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one includes both chloro and methoxy groups attached to a phenyl ring, which significantly influences its chemical reactivity and biological properties. The presence of these functional groups enhances its potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Pharmacological Activities

Research indicates that 1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures often display significant antibacterial and antifungal properties. For instance, derivatives with halogen substituents have been linked to enhanced antimicrobial activities against various strains of bacteria and fungi .

- Antioxidant Activity : Compounds with methoxy groups are known for their antioxidant capabilities. The DPPH radical scavenging method has been employed to evaluate the antioxidant potential of similar derivatives, indicating that such compounds can effectively neutralize free radicals .

- Cytotoxic Activity : Some studies have tested related compounds against cancer cell lines, revealing varying degrees of cytotoxicity. For example, certain derivatives were more effective against glioblastoma and breast cancer cell lines compared to standard treatments .

The mechanisms through which 1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one exerts its biological effects are still under investigation. However, it is hypothesized that:

- The halogen substituents may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

- The methoxy group may contribute to the modulation of enzyme activity or receptor binding, thereby influencing various metabolic pathways.

Comparative Analysis

To provide a clearer understanding of the uniqueness of 1-Chloro-1-(2-chloro-3-methoxyphenyl)propan-2-one compared to structurally similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Chloro-1-(4-methoxyphenyl)propan-2-one | Lacks additional chloro group | Lower reactivity due to fewer halogens |

| 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | Contains hydroxyl group instead of methoxy | Different functional group affects activity |

| 1-(4-Chloro-2-methoxyphenyl)propan-1-one | Similar structure but different substitution pattern | Variations in substituents lead to distinct properties |

| 3-Chloro-1-(4-methoxyphenyl)propan-1-one | Different position of chloro group | Alters electronic properties and reactivity |

Case Studies

Several case studies have investigated the biological activity of similar compounds:

- Antibacterial Studies : In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays : Research on related compounds showed that some exhibited cytotoxic effects on cancer cell lines at concentrations significantly lower than those required for standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.